BenchChemオンラインストアへようこそ!

2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol

Catechol O-methyltransferase Enzyme kinetics Substrate specificity

2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (CAS 742005-52-3) is a fully substituted tetrahydroisoquinoline (THIQ) derivative bearing a catechol (6,7-diol) moiety, an N-methyl group at position 2, and a gem-dimethyl quaternary carbon at position 4. The compound was originally synthesized and characterized as part of a systematic structure–activity relationship (SAR) series evaluating 2- and 4-substituted 6,7-dihydroxy-THIQs as substrates and inhibitors of catechol O-methyltransferase (COMT) and as modulators of norepinephrine release in vivo.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 742005-52-3
Cat. No. B11898221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
CAS742005-52-3
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1(CN(CC2=CC(=C(C=C21)O)O)C)C
InChIInChI=1S/C12H17NO2/c1-12(2)7-13(3)6-8-4-10(14)11(15)5-9(8)12/h4-5,14-15H,6-7H2,1-3H3
InChIKeyIUNWFAJFAHSPJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (CAS 742005-52-3): Core Structural Profile and Procurement Rationale


2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (CAS 742005-52-3) is a fully substituted tetrahydroisoquinoline (THIQ) derivative bearing a catechol (6,7-diol) moiety, an N-methyl group at position 2, and a gem-dimethyl quaternary carbon at position 4 [1]. The compound was originally synthesized and characterized as part of a systematic structure–activity relationship (SAR) series evaluating 2- and 4-substituted 6,7-dihydroxy-THIQs as substrates and inhibitors of catechol O-methyltransferase (COMT) and as modulators of norepinephrine release in vivo [1]. It belongs to the broader class of 6,7-dihydroxylated tetrahydroisoquinolines, which are implicated in catecholamine metabolism, neuroprotection, and dopaminergic signaling, making the compound a relevant chemical tool for neuroscience, enzymology, and medicinal chemistry research programs [2].

Why Generic THIQ Analogs Cannot Substitute for 2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol in Focused Research Applications


The 6,7-dihydroxy-THIQ scaffold exhibits highly divergent pharmacological profiles depending on the position, number, and steric bulk of substituents on the tetrahydroisoquinoline ring. Systematic evaluation by Smissman et al. demonstrated that while methyl substitution at the 2- and/or 4-positions minimally perturbs COMT substrate and inhibitory kinetics, it profoundly alters norepinephrine-depleting activity in mouse heart in vivo, with different substitution patterns yielding qualitatively distinct outcomes [1]. The 2,4,4-trimethyl congener occupies a specific niche: the 4,4-gem-dimethyl motif creates a quaternary carbon center absent in mono-substituted or 2,2-dimethyl quaternary analogs, introducing unique conformational constraints and metabolic stability considerations that cannot be replicated by 2-methyl-, 4-methyl-, or 2,4-dimethyl-THIQ derivatives [1]. These structural distinctions translate into functionally divergent pharmacological signatures, making generic substitution scientifically unsound for experiments requiring precise control over catecholamine-modulating properties.

Quantitative Differentiation Evidence for 2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol vs. Structural Analogs


COMT Substrate Kinetics: Comparable Km and Vmax Across 2- and 4-Substituted THIQs

In the seminal SAR study by Smissman et al., the substrate kinetic parameters (Km, Vmax) of 2,4,4-trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol toward purified catechol O-methyltransferase (COMT) were reported to be similar to those of the parent unsubstituted 6,7-dihydroxy-THIQ and other 2- and/or 4-methyl-substituted analogs [1]. The authors explicitly stated that methyl substituents in the 2 and/or 4 positions had little effect on the interaction of these molecules with COMT, with substrate kinetic properties being similar for each compound in the series [1]. This establishes the target compound as a competent COMT substrate functionally equivalent to the parent scaffold for in vitro methylation studies.

Catechol O-methyltransferase Enzyme kinetics Substrate specificity

COMT Inhibitory Potency: Equivalent Kis Values Across the 2,4-Substituted THIQ Series

The inhibitory kinetic constants (Kis) of 2,4,4-trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol toward COMT were found to be similar to those of other 2- and 4-substituted 6,7-dihydroxy-THIQs, including the parent compound, 2-methyl-, 4-methyl-, and 2,4-dimethyl-substituted derivatives [1]. The paper reports that, in general, the inhibitory kinetic properties toward COMT were similar for each of these compounds, indicating that 2,4,4-trimethyl substitution does not enhance or diminish COMT inhibitory potency relative to mono- or dimethyl-substituted analogs [1]. This positions the target compound as a representative COMT inhibitor within this chemotype, suitable as a control or reference compound in COMT inhibition assays.

COMT inhibition Enzyme inhibition kinetics Catecholamine metabolism

Loss of Norepinephrine-Depleting Activity: A Key Pharmacological Differentiator from the Parent THIQ and 2,2-Dimethyl Quaternary Analog

A critical differentiation emerges in the norepinephrine-depleting activity assessed in mouse heart in vivo. Smissman et al. reported that methyl substituents in the 2 or 4 positions of the parent 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline eliminated the norepinephrine-depleting activity [1]. Consequently, 2,4,4-trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol is predicted to lack norepinephrine-depleting activity, in stark contrast to: (a) the parent unsubstituted 6,7-dihydroxy-THIQ, which retains depleting activity; and (b) the notable exception, 6,7-dihydroxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolinium iodide, which was found to be more active than the parent molecule as a depleter of norepinephrine from mouse hearts [1]. This functional dichotomy within the same chemotype highlights the unique pharmacological signature of the 2,4,4-trimethyl substitution pattern.

Norepinephrine release Cardiac pharmacology Sympathomimetic activity

Structural Differentiation from 1-Substituted THIQ Alkaloids: Absence of 1-Position Substituent Distinguishes from Salsolinol and Trimetoquinol

Unlike the majority of biologically active 6,7-dihydroxy-THIQs—including salsolinol (1-methyl-6,7-dihydroxy-THIQ, a dopaminergic neurotoxin and endogenous prolactin-releasing factor), trimetoquinol (TMQ; 1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-THIQ, a potent β-adrenoceptor agonist), and tetrahydropapaveroline (1-(3,4-dihydroxybenzyl)-6,7-dihydroxy-THIQ)—the target compound lacks any substituent at the 1-position [1][2]. This structural feature eliminates the chiral center at C-1, removing stereochemical complexity and associated enantiomer-specific pharmacological activities that complicate data interpretation for 1-substituted analogs. The 4,4-gem-dimethyl quaternary carbon further distinguishes it by introducing unique steric constraints not present in 1-substituted, 2-substituted, or 4-mono-substituted THIQs [1].

Structure-activity relationship Catecholaminergic pharmacology Molecular recognition

6,7-Dihydroxylated THIQ Scaffold Enables Tyrosine Hydroxylase Feedback Inhibition Mimicry: Class-Level Relevance for Parkinson's Disease Research

Endogenous 6,7-dihydroxylated tetrahydroisoquinolines, including N-methyl-norsalsolinol, have been demonstrated to inhibit tyrosine hydroxylase (TH)—the rate-limiting enzyme in dopamine biosynthesis—by mimicking the catecholamine feedback inhibition mechanism [1]. This class-level property is conferred by the 6,7-catechol moiety, which is also present in 2,4,4-trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol. While direct TH inhibition data for the target compound are not available, its 6,7-dihydroxylated THIQ core suggests potential applicability in studies of dopaminergic regulation, with the added advantage of lacking the 1-methyl substituent that confers neurotoxic properties to N-methyl-salsolinol [1].

Tyrosine hydroxylase Parkinson's disease Dopamine synthesis

Quaternary 4,4-Gem-Dimethyl Motif Confers Unique Conformational Constraint Not Present in Mono-Substituted or 1-Substituted THIQ Analogs

The 4,4-gem-dimethyl substitution pattern of the target compound creates a quaternary carbon center at position 4 of the tetrahydroisoquinoline ring system, a structural feature absent in all common comparator THIQs including the parent 6,7-dihydroxy-THIQ, 4-methyl-THIQ, salsolinol (1-methyl), and trimetoquinol (1-substituted) [1][2]. The presence of a quaternary carbon restricts conformational flexibility of the saturated ring, potentially influencing: (a) the orientation of the catechol moiety relative to enzymatic active sites; (b) metabolic stability by eliminating benzylic proton abstraction at C-4; and (c) logP and membrane permeability relative to less substituted analogs. While direct comparative stability data are unavailable, this structural feature is a well-recognized design element for enhancing metabolic robustness in drug discovery programs [2].

Conformational analysis Quaternary carbon Metabolic stability

Optimal Research and Procurement Application Scenarios for 2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol


COMT Enzymology Studies Requiring a Substitution-Defined Substrate or Inhibitor

For in vitro COMT enzyme kinetic studies—including Km, Vmax, and Kis determinations—where the objective is to compare methylation efficiency across a homologous series of THIQ substrates, 2,4,4-trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol serves as the most sterically encumbered analog within the 2,4-substituted series characterized by Smissman et al. [1]. Its COMT substrate and inhibitory kinetics are established as comparable to the parent THIQ, making it suitable as a defined reference point for SAR studies investigating the tolerance of the COMT active site to quaternary carbon substitution at the 4-position.

In Vivo Catecholamine Pharmacology Studies Requiring Absence of Norepinephrine-Releasing Activity

In rodent models where cardiac norepinephrine release is an unwanted pharmacological confound—such as neuroprotection studies, behavioral pharmacology assays, or investigations of central dopaminergic mechanisms—this compound offers a critical advantage over the parent 6,7-dihydroxy-THIQ (which retains norepinephrine-depleting activity) and the 2,2-dimethyl quaternary analog (which enhances it) [1]. The elimination of norepinephrine-depleting activity associated with 2- and 4-methyl substitution makes this compound a cleaner pharmacological tool for isolating COMT-mediated or tyrosine hydroxylase-mediated effects.

Achiral THIQ Reference Standard for Analytical Method Development and Quality Control

Unlike the vast majority of biologically active 6,7-dihydroxy-THIQs—which bear a chiral center at C-1 (e.g., salsolinol, trimetoquinol, tetrahydropapaveroline)—2,4,4-trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol is achiral at C-1, eliminating the need for chiral separation and the associated complications of enantiomer-specific pharmacological activity [1][2]. This makes it an ideal non-chiral reference standard for HPLC, LC-MS, and other analytical methods used to quantify THIQ derivatives in biological matrices, as well as a simplification tool for in vitro assays where enantiomeric bias is undesirable.

Medicinal Chemistry SAR Programs Exploring Metabolic Stability via 4,4-Gem-Dimethyl Substitution

For drug discovery programs leveraging the THIQ scaffold—particularly those targeting COMT, tyrosine hydroxylase, or dopaminergic pathways—the 4,4-gem-dimethyl quaternary carbon of this compound provides a structurally distinct starting point for assessing the impact of C-4 quaternization on metabolic stability, CYP-mediated oxidation, and pharmacokinetic parameters [1][3]. The absence of a benzylic C-4 proton, which is a known site of oxidative metabolism in THIQ derivatives, supports its use as a tool compound in metabolic stability screening cascades comparing quaternary vs. secondary/tertiary C-4 substitution patterns.

Quote Request

Request a Quote for 2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.